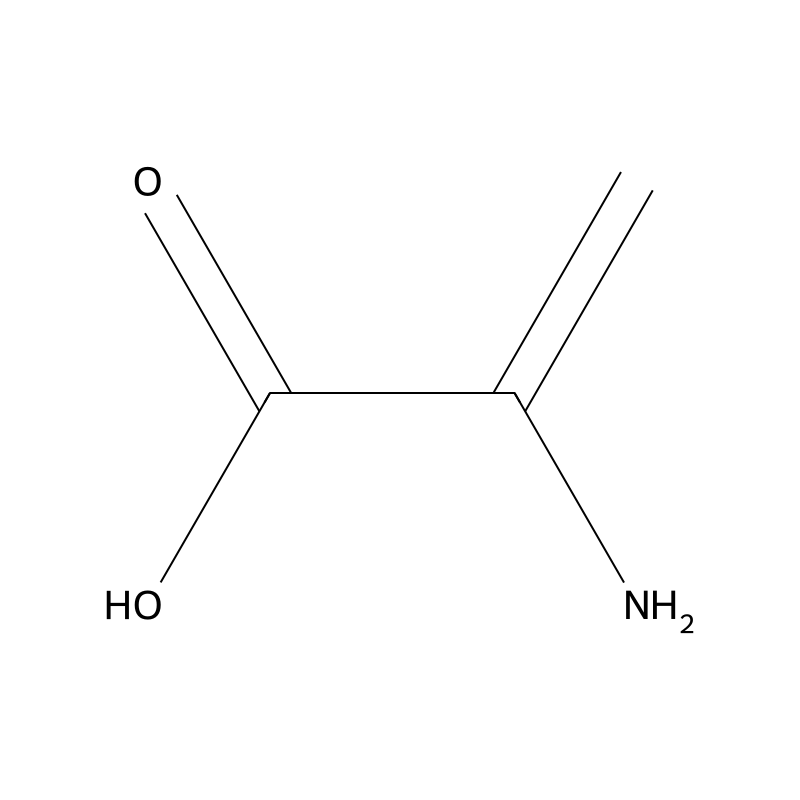

Dehydroalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dehydroalanine, also known as Cα,β-didehydroalanine or 2-aminoacrylate, is a non-proteinogenic amino acid characterized by its unsaturated backbone. It is not found in free form but occurs naturally as a residue in various peptides, particularly those derived from microbial sources. Dehydroalanine is generated through the dehydration of serine or the elimination of hydrogen sulfide from cysteine, typically as a result of enzymatic reactions or during certain chemical processes. The compound is notable for its electrophilic properties due to the presence of an α,β-unsaturated carbonyl group, which allows it to participate in various

- Formation from Amino Acids: It can be synthesized from serine or cysteine through dehydration or elimination reactions, respectively. This can occur enzymatically or through base-catalyzed processes .

- Reactivity with Nucleophiles: The electrophilic nature of dehydroalanine allows it to react with nucleophiles such as thiols and phosphines, leading to the formation of stable adducts. For instance, thiols can alkylate dehydroalanine to form lysinoalanine cross-links .

- Hydrolysis: Dehydroalanine can hydrolyze to form pyruvate under certain conditions, which is a common pathway for degradation .

Dehydroalanine plays a crucial role in the biological activity of certain peptides and proteins. It has been identified in antimicrobial peptides like nisin and lantibiotics, where it contributes to their biological functions. The presence of dehydroalanine can enhance the reactivity of these peptides, allowing them to form cross-links that stabilize their structure or modify their interactions with other biomolecules . Additionally, some dehydroalanine-containing peptides are known to exhibit toxic effects in certain organisms, highlighting the importance of this compound in biochemical interactions .

Several methods exist for synthesizing dehydroalanine:

- Enzymatic Synthesis: Dehydroalanine can be produced enzymatically by the action of specific enzymes that facilitate the dehydration of serine or cysteine residues in proteins .

- Chemical Synthesis: Recent advancements have allowed for the electrochemical oxidation of amino acid derivatives followed by acid-catalyzed elimination to yield dehydroalanine. This method can be performed on a gram scale and provides a versatile approach for generating various protected dehydroamino acids .

- Brønsted Acid-Catalyzed Reactions: A single-step synthesis has been developed that utilizes Brønsted acid-catalyzed condensation reactions to produce dehydroalanine derivatives efficiently .

Dehydroalanine has diverse applications in biochemical and synthetic chemistry:

- Building Block for Peptides: It serves as a valuable building block for synthesizing selenocysteine-containing peptides and other modified peptide structures .

- Protein Modification: Dehydroalanine's reactivity makes it a useful tool for modifying proteins through cross-linking reactions, which can alter protein stability and functionality .

- Research Tool: Its unique properties allow researchers to study protein interactions and modifications, particularly in understanding post-translational modifications and protein folding mechanisms .

Interaction studies involving dehydroalanine often focus on its ability to form covalent bonds with various nucleophiles. For example:

- Thiols and Phosphines: Dehydroalanine reacts readily with thiols and phosphines, leading to stable adducts that can be characterized using techniques like nuclear magnetic resonance spectroscopy. These interactions are significant for understanding how post-translational modifications influence protein behavior and interactions .

- Protein Cross-Linking: Studies have demonstrated that dehydroalanine can facilitate cross-linking between proteins, which is useful for developing biomaterials or studying protein networks within cells .

Dehydroalanine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Features |

|---|---|---|

| Lanthionine | Thioether | Formed from the reaction of dehydroalanine with cysteine; important in antimicrobial peptides. |

| Dehydrophenylalanine | Dehydroamino acid | Similar unsaturated structure; used in peptide synthesis but less reactive than dehydroalanine. |

| Selenocysteine | Selenium-containing amino acid | Shares biosynthetic pathways with dehydroalanine; involved in redox reactions but more stable. |

| Lysinoalanine | Cross-linked amino acid | Formed from lysine and dehydroalanine; affects protein quality but is less common in nature. |

Uniqueness of Dehydroalanine

Dehydroalanine's uniqueness lies in its electrophilic character due to the α,β-unsaturated carbonyl group, allowing it to participate in specific

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Other CAS

28453-71-6